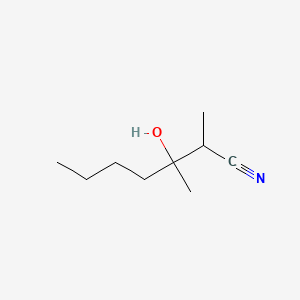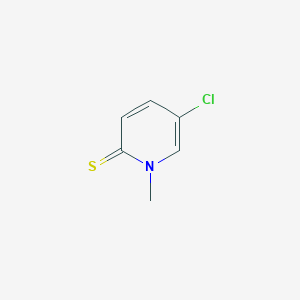![molecular formula C8H11NO2S2 B14202053 Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate CAS No. 918658-99-8](/img/structure/B14202053.png)
Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group and a methylsulfanyl substituent on the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Métodos De Preparación
The synthesis of ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate typically involves the reaction of 2-aminothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the carbon atom of the ethyl bromoacetate, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-2 and C-5 positions.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in medicinal chemistry.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Medicine: Thiazole-based compounds are found in various pharmaceuticals, including antibiotics and anticancer agents. This compound can be a precursor in the synthesis of these drugs.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and photographic sensitizers.
Mecanismo De Acción
The mechanism of action of ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of biochemical pathways. For example, thiazole derivatives can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate can be compared with other thiazole derivatives such as:
2-Aminothiazole: A simpler thiazole derivative used as a starting material in the synthesis of more complex compounds.
Thiazole-4-carboxylic acid: Another thiazole derivative with different substituents, used in the synthesis of pharmaceuticals.
Thiazole-2-thiol: Known for its antioxidant properties and used in various industrial applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
918658-99-8 |
|---|---|
Fórmula molecular |
C8H11NO2S2 |
Peso molecular |
217.3 g/mol |
Nombre IUPAC |
ethyl 2-(2-methylsulfanyl-1,3-thiazol-5-yl)acetate |
InChI |
InChI=1S/C8H11NO2S2/c1-3-11-7(10)4-6-5-9-8(12-2)13-6/h5H,3-4H2,1-2H3 |
Clave InChI |
VUDYOKFUSWYCCZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CN=C(S1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-](/img/structure/B14201979.png)
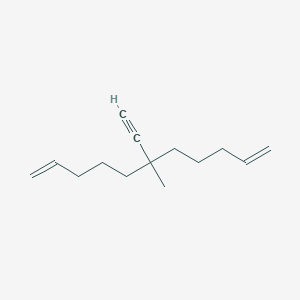
![{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}methanol](/img/structure/B14201990.png)
![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201996.png)

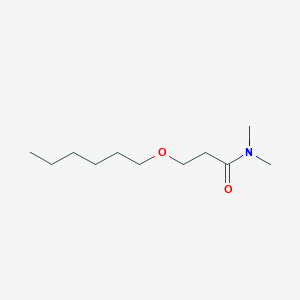
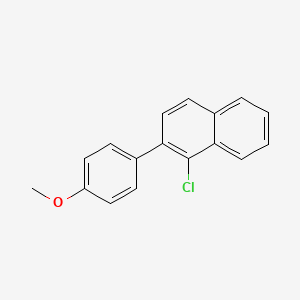
![3',5'-Dibromo-4'-hydroxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14202024.png)
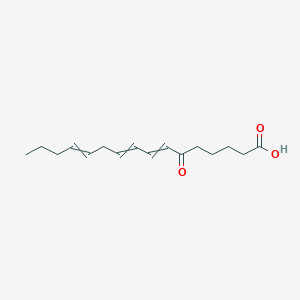
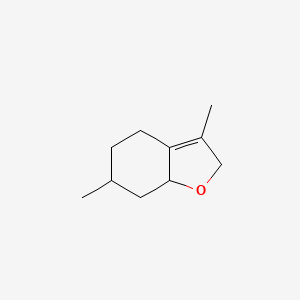
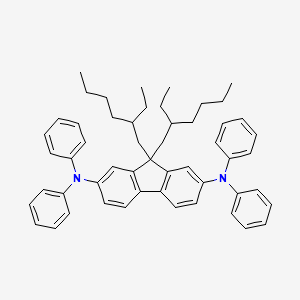
![3-Anilino-1-phenyl-3-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14202036.png)
